molecular formula C15H13ClN2O3 B1517569 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide CAS No. 1018269-73-2

5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide

Cat. No. B1517569
M. Wt: 304.73 g/mol
InChI Key: JZPFYDTXQWZCIB-UHFFFAOYSA-N
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Description

The compound “5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide” is a heterocyclic compound . It has been studied for its potential application as a pharmaceutical for the treatment of diseases such as diabetes mellitus . The compound works by inhibiting PAS Kinase (PASK) activity in a human or animal subject .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-N-methyl-1H-1,2,4-triazole-3-carboxamide with ethyl 3-(1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate in the presence of TsOH in n-BuOH . The reaction is stirred at reflux for 12 hours .


Molecular Structure Analysis

The molecular structure of “5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide” contains a total of 36 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

Herbicidal Activity

The research into compounds closely related to 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide has revealed their potential in agricultural applications. Specifically, compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as active against both annual and perennial grasses. This suggests potential utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the herbicidal prospects of structurally similar benzamides (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Serotonin Receptor Antagonism

Compounds structurally akin to 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This activity is significant due to its potential applications in treating conditions such as nausea and vomiting associated with chemotherapy, as well as irritable bowel syndrome. The development of potent 5-HT3 receptor antagonists from 2-alkoxy-4-amino-5-chlorobenzamide derivatives, especially those bearing heteroalicyclic rings, underlines the therapeutic relevance of such chemical structures (H. Harada, T. Morie, Y. Hirokawa, N. Yoshida, S. Kato, 1995).

Antidepressant Effects

Further research has demonstrated the antidepressant-like effects of compounds related to 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide, emphasizing their role in activating serotonin receptors. Specifically, studies on MKC-242, a novel 5-HT1A receptor agonist, have shown significant reductions in immobility time in mice, without affecting locomotor activity, suggesting its utility in treating depressive disorders (T. Matsuda, P. Somboonthum, M. Suzuki, S. Asano, A. Baba, 1995).

Antibacterial and Antifungal Activity

A series of novel benzothiazole pyrimidine derivatives, which share a structural motif with 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide, have been synthesized and displayed significant in vitro antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, highlighting the broad-spectrum efficacy of these derivatives against various bacterial and fungal pathogens (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, S. B. Jonnalagadda, 2016).

properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-3-2-10(17)6-11(12)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPFYDTXQWZCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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